

E7974: A Technical Guide to a Novel Microtubule Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

E7974 is a synthetic analogue of the marine natural product hemiasterlin, a potent cytotoxic tripeptide originally isolated from marine sponges.[1] Developed by Eisai Research Institute, **E7974** has demonstrated significant preclinical antitumor activity through a tubulin-based antimitotic mechanism. This technical guide provides a comprehensive overview of the compound's core characteristics, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Chemical Properties

E7974 is an N-isopropyl-d-pipecolic acid derivative of hemiasterlin. Its chemical structure is presented below.

(Image of the chemical structure of **E7974** would be placed here if image generation were possible.)

Mechanism of Action

E7974 exerts its potent antiproliferative effects by inhibiting tubulin polymerization.[1][2][3] This disruption of microtubule dynamics leads to a cascade of cellular events, ultimately culminating in apoptotic cell death.



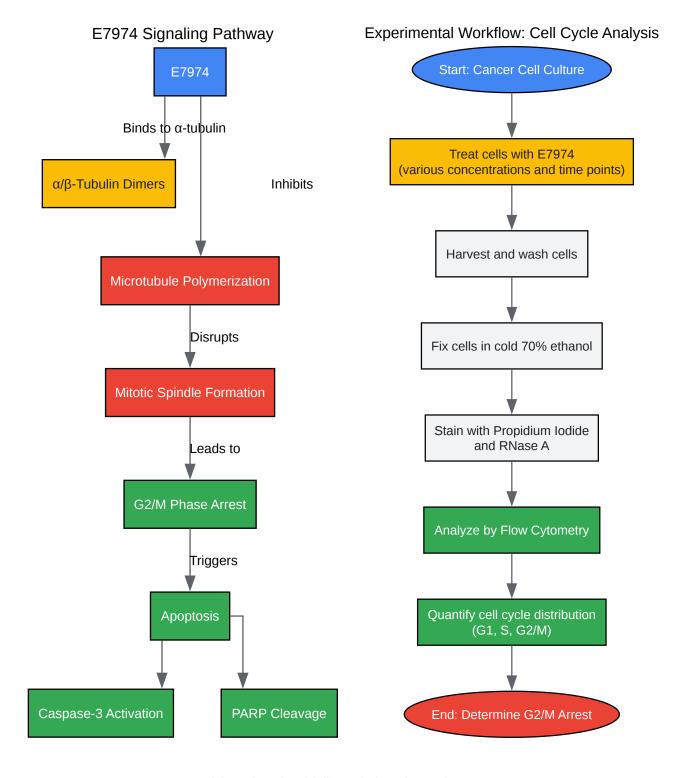
Tubulin Interaction

E7974 binds to tubulin, preventing its assembly into microtubules.[1][3] Photoaffinity labeling studies have revealed that **E7974** preferentially binds to α -tubulin, with minor interactions also detected with β-tubulin.[1][3] This interaction is distinct from many other tubulin-targeting agents that primarily bind to the β-tubulin subunit. The binding of **E7974** to the tubulin molecule interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[2][3]

Cell Cycle Arrest and Apoptosis

The inhibition of microtubule formation by **E7974** leads to a block in the G2/M phase of the cell cycle.[2][3] This prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and the cleavage of poly ADP ribose polymerase (PARP), both of which are key biochemical markers of apoptosis.[3]





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [E7974: A Technical Guide to a Novel Microtubule Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684093#what-is-e7974-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com